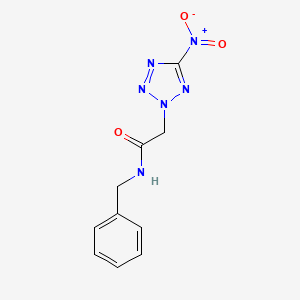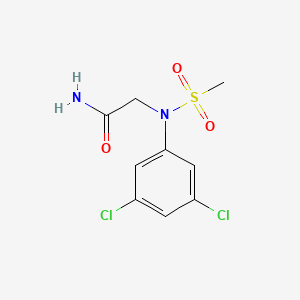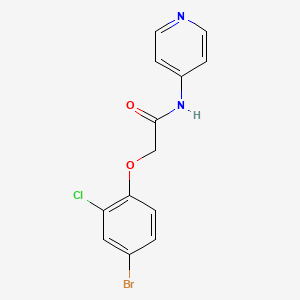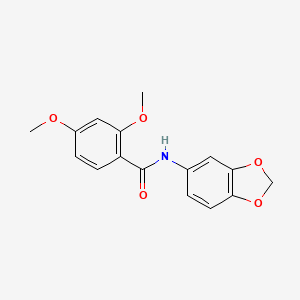![molecular formula C14H15ClN2O B5720632 N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. SCH belongs to the class of hydrazide compounds and has been shown to possess a range of biological activities. In
Mécanisme D'action
The mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood; however, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Furthermore, this compound has been shown to regulate the expression of various genes involved in glucose metabolism and insulin secretion. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its relatively simple synthesis method. Furthermore, this compound has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for research on N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of research is the development of novel synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans. Finally, the development of this compound derivatives with improved biological activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound exhibits potent biological activity and has been shown to have anticancer, anti-diabetic, and neuroprotective effects. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple reaction between 4-chlorobenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has been shown to have anti-diabetic effects by regulating glucose metabolism and insulin secretion. Additionally, this compound has been shown to have neuroprotective effects in Alzheimer's disease by inhibiting the formation of amyloid beta plaques.
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-2-10(3-5-11)9-16-17-13(18)12-8-14(12)6-1-7-14/h2-5,9,12H,1,6-8H2,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOFZSJXHNBCG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)




